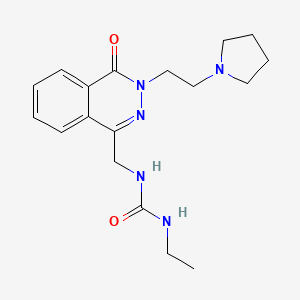
1-Ethyl-3-((4-Oxo-3-(2-(Pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a compound with significant interest in scientific research and industrial applications due to its complex structure and diverse chemical properties. This compound is part of a broader class of dihydrophthalazine derivatives, which have been extensively studied for their biological and chemical activities.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea has been studied for various applications:
Chemistry: It is used in the development of new materials and as an intermediate in organic synthesis.
Biology: The compound has potential as a bioactive molecule, possibly influencing cellular processes and showing promise in therapeutic applications.
Medicine: Research into its pharmacological properties suggests it could be used in the development of new drugs or as a chemical probe in biological studies.
Industry: It is used in the manufacturing of specialty chemicals and materials, including polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea typically involves multiple steps, beginning with the formation of the dihydrophthalazine core. Commonly, this involves the reaction of an appropriate phthalic anhydride derivative with hydrazine, followed by various substitution reactions to introduce the desired functional groups. The final steps often include urea formation through reaction with an isocyanate derivative under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up with considerations for yield optimization and cost-efficiency. Key factors include the choice of solvents, reaction temperatures, and catalysts to ensure a high purity product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea can undergo a variety of chemical reactions including:
Oxidation: Typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride, producing reduced or partially reduced products.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactants and conditions used.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, reducing agents, and catalysts, with reaction conditions tailored to achieve the desired transformation efficiently.
Major Products:
Wirkmechanismus
The mechanism by which 1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea exerts its effects is linked to its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved often include modulation of biochemical processes like signal transduction, enzyme inhibition, or activation.
Vergleich Mit ähnlichen Verbindungen
Compared to other dihydrophthalazine derivatives, 1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea stands out due to its unique functional groups and structural configuration, which confer specific chemical and biological properties. Similar compounds include:
1-Methyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea
1-Ethyl-3-((4-oxo-3-(2-(morpholin-4-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea
1-Ethyl-3-((4-oxo-3-(2-(piperidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-ethyl-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-19-18(25)20-13-16-14-7-3-4-8-15(14)17(24)23(21-16)12-11-22-9-5-6-10-22/h3-4,7-8H,2,5-6,9-13H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROPVPJMRGGPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-isopentyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2461146.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2461153.png)

![3-(4-ethoxyphenyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2461158.png)

![5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2461161.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole](/img/structure/B2461162.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2461165.png)


![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2461169.png)
